molecular formula C14H13N3O5 B6594785 Metazachlor BH479-12 CAS No. 1367578-41-3

Metazachlor BH479-12

Cat. No. B6594785
CAS RN: 1367578-41-3
M. Wt: 303.27 g/mol
InChI Key: DFJUHFNLKWOTIZ-UHFFFAOYSA-N
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Description

Metazachlor BH479-12 is a metabolite of the herbicide Metazachlor . Metazachlor is a chloroacetamide herbicide that is used to control a wide range of weeds in crops .


Synthesis Analysis

Metazachlor is produced by introducing 2,6-dimethylaniline (2,6-DMA; C8H11N) into the structure of chloroacetamide (C2H4ClNO) . The exact synthesis process of this compound is not explicitly mentioned in the available resources.


Chemical Reactions Analysis

Metazachlor is absorbed through the roots or stems of plants and affects elongase activity during lipid biosynthesis, thereby inhibiting the synthesis of very-long-chain fatty acids . It also interferes with cell division and tissue differentiation during growth, resulting in the production of deformed seeds . In plants, the Cl atom in Metazachlor is replaced by glutathione, which can be decomposed by oxidation and hydroxylation .

Scientific Research Applications

1. Effects on Aquatic Ecosystems

Metazachlor, a commonly used herbicide, shows significant impact on aquatic ecosystems, particularly on plankton communities in freshwater ponds and streams. Mohr et al. (2008) observed that concentrations higher than 5 microg L(-1) of Metazachlor notably affected the plankton, with direct negative effects most prominent for chlorophytes, while diatoms and cryptophytes remained insensitive. This finding suggests that Metazachlor's presence in aquatic environments can lead to ecological imbalances, affecting specific plankton groups more than others (Mohr et al., 2008).

2. Impact on Plant Physiology and Recovery

Research by Vercampt et al. (2016) indicates that Metazachlor exposure affects the growth and development of Brassica napus plants, even at low doses. This herbicide appears to cause destabilization of cellular membranes and affects the photosynthetic apparatus, playing a key role in plant survival under chemical stress (Vercampt et al., 2016).

properties

IUPAC Name

3-methyl-2-[oxalo(pyrazol-1-ylmethyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9-4-2-5-10(13(19)20)11(9)17(12(18)14(21)22)8-16-7-3-6-15-16/h2-7H,8H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJUHFNLKWOTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)N(CN2C=CC=N2)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017810
Record name Metazachlor BH479-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1367578-41-3
Record name Metazachlor BH479-12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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